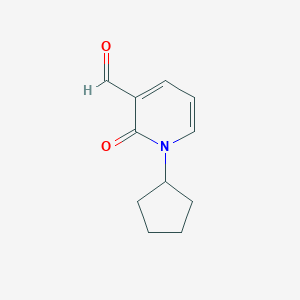

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Overview

Description

2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . These derivatives are useful as drug precursors or perspective ligands .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . The carbonyl of the resulting compound is protonated in the presence of H2SO4, which facilitates nucleophilic addition of a water molecule to it .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives include the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by a reaction with active methylene nitriles . The carbonyl of the resulting compound is protonated in the presence of H2SO4, which facilitates nucleophilic addition of a water molecule to it .

Scientific Research Applications

Antiproliferative Activity

This compound has been studied for its potential to inhibit the growth of various cancer cell lines. Substituents in the pyridine ring influence the activity of the molecules, and derivatives of this compound have shown to slightly inhibit the growth of leukemia, brain cancer, prostate cancer, and breast cancer cell lines .

Prion Disease Therapeutics

Derivatives of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde act as potential therapeutics for prion diseases. These are serious conditions that affect the brain and nervous system in humans and animals .

Adenosine A2B Receptor Agonists

The compound’s derivatives can function as adenosine A2B receptor agonists. This receptor plays a significant role in inflammatory processes and is a target for treating various conditions, including cardiovascular diseases .

Antibacterial Agents

Research suggests that the compound can be modified to create derivatives that serve as antibacterial agents, providing a new avenue for antibiotic drug development .

Cardiac Disease Treatment

The compound’s derivatives have been implicated in the treatment and prevention of cardiac diseases, highlighting its significance in cardiovascular research .

Hepatitis B Virus Treatment

There is evidence to suggest that derivatives of this compound could be used in the treatment of the hepatitis B virus, offering hope for new antiviral therapies .

Sarcopenia Treatment

Sarcopenia, an age-related disease characterized by the loss of muscle mass and strength, may be treated with derivatives of this compound, indicating its potential in geriatric medicine .

Oncogene Inhibition

The compound has been identified as a Pim-1 protooncogene inhibitor. This protooncogene codes for serine/threonine kinase, which is crucial in oncogenesis, and inhibiting it can be a strategy for cancer treatment .

Mechanism of Action

Target of Action

Similar compounds, such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, have been found to exhibit antiproliferative activity against various cancer cell lines . These compounds can act as inhibitors of the Pim-1 protooncogene, a serine/threonine kinase that plays a crucial role in oncogenesis .

Mode of Action

It is known that similar compounds can inhibit the growth of various cancer cell lines . The presence of a pyridine 2-oxo group in combination with a carbonitrile moiety in these compounds enables them to inhibit the Pim-1 protooncogene .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the pim-1 protooncogene, which plays a decisive role in oncogenesis . This suggests that 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may also affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may also have antiproliferative effects.

Action Environment

It is known that the efficacy of similar compounds can be influenced by the specific characteristics of the cancer cell lines they target

properties

IUPAC Name |

1-cyclopentyl-2-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-9-4-3-7-12(11(9)14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWPXQFHTMEYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B1470213.png)

![2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470216.png)

![2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470218.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1470225.png)

![(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470226.png)